Cas no 860649-99-6 (4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrile)

4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrile 化学的及び物理的性質
名前と識別子
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- 4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrile
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- MDL: MFCD04124339
4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I145180-1mg |
4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile |
860649-99-6 | 1mg |
$ 80.00 | 2022-06-02 | ||
TRC | I145180-2.5mg |
4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile |
860649-99-6 | 2.5mg |
$ 155.00 | 2022-06-02 | ||
A2B Chem LLC | AI70087-1mg |
4-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]benzonitrile |
860649-99-6 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI70087-500mg |
4-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]benzonitrile |
860649-99-6 | >90% | 500mg |
$720.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644828-5mg |
4-((5-Iodo-2,6-dimethylpyrimidin-4-yl)oxy)benzonitrile |
860649-99-6 | 98% | 5mg |
¥661.00 | 2024-07-28 | |
abcr | AB578973-500mg |
4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile; . |
860649-99-6 | 500mg |
€678.60 | 2024-08-02 | ||
Matrix Scientific | 163443-10mg |
4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile |
860649-99-6 | 10mg |
$146.00 | 2023-09-06 | ||
Matrix Scientific | 163443-1mg |
4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile |
860649-99-6 | 1mg |
$90.00 | 2023-09-06 | ||
Matrix Scientific | 163443-5mg |
4-[(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxy]benzenecarbonitrile |
860649-99-6 | 5mg |
$105.00 | 2023-09-06 | ||
A2B Chem LLC | AI70087-5mg |
4-[(5-iodo-2,6-dimethylpyrimidin-4-yl)oxy]benzonitrile |
860649-99-6 | >90% | 5mg |
$214.00 | 2024-04-19 |
4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrile 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrileに関する追加情報
4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrile: A Comprehensive Overview
The compound with CAS No. 860649-99-6, commonly referred to as 4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a pyrimidine ring system with an iodo group and a cyano group, making it a versatile building block for various applications.
Pyrimidine derivatives have long been recognized for their potential in drug discovery due to their ability to interact with biological targets such as enzymes and receptors. The presence of the iodo group in this compound adds further functionality, as iodine can serve as a leaving group in substitution reactions or act as a radiotracer in imaging applications. Recent studies have highlighted the importance of such halogenated pyrimidines in the development of antiviral and anticancer agents.
The synthesis of 4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrile involves a multi-step process that typically begins with the preparation of the pyrimidine core. This is followed by the introduction of the iodo group at the 5-position and the methylation at positions 2 and 6. The final step involves the coupling of the pyrimidine moiety with the benzyloxy cyanide group to form the complete molecule. Researchers have explored various synthetic routes, including microwave-assisted synthesis and catalytic methods, to optimize the yield and purity of this compound.
One of the most promising applications of this compound lies in its potential as a precursor for more complex molecules. For instance, it can serve as a starting material for the synthesis of bioactive agents targeting specific molecular pathways. Recent advancements in medicinal chemistry have demonstrated that pyrimidine-based scaffolds can be tailored to inhibit key enzymes involved in diseases such as cancer and inflammation. The presence of both an iodo group and a cyano group provides additional sites for functionalization, enabling researchers to design molecules with enhanced pharmacokinetic properties.
In addition to its role in drug discovery, 4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrile has also found applications in materials science. Its rigid structure and conjugated system make it suitable for use in organic electronics, particularly in the development of semiconducting materials. Studies have shown that incorporating such heterocyclic compounds into polymer frameworks can improve charge transport properties, paving the way for next-generation electronic devices.
The safety and handling of this compound are critical considerations due to its chemical reactivity. Proper storage conditions and personal protective equipment are essential to ensure safe handling during synthesis and subsequent applications. Researchers are advised to follow standard laboratory protocols when working with such compounds to minimize risks associated with exposure.
In conclusion, 4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrile is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for advancing research in medicinal chemistry, materials science, and beyond. As ongoing studies continue to uncover new applications for this compound, its role in scientific innovation is expected to grow further.
860649-99-6 (4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrile) 関連製品
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